molecular formula C14H19NO5 B5366237 methyl N-(2,4-diethoxybenzoyl)glycinate

methyl N-(2,4-diethoxybenzoyl)glycinate

Cat. No. B5366237
M. Wt: 281.30 g/mol
InChI Key: WFLLJZVYLZPVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2,4-diethoxybenzoyl)glycinate, also known as MDBGN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBGN is a derivative of glycine and is commonly used in organic synthesis, drug development, and biochemical research.

Scientific Research Applications

Methyl N-(2,4-diethoxybenzoyl)glycinate has been widely used in scientific research due to its potential applications in various fields. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various compounds, including peptides, nucleosides, and amino acids. In drug development, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In biochemical research, this compound has been used as a substrate for various enzymes and has been studied for its potential role in regulating cellular processes.

Mechanism of Action

The mechanism of action of methyl N-(2,4-diethoxybenzoyl)glycinate is not fully understood. However, studies have suggested that this compound may act as a prodrug, meaning that it is metabolized into an active form within the body. This active form may then interact with cellular proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have suggested that this compound may inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. In vivo studies have suggested that this compound may have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl N-(2,4-diethoxybenzoyl)glycinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been widely studied for its potential applications in various fields. However, there are also some limitations to its use. This compound may be unstable under certain conditions, and its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl N-(2,4-diethoxybenzoyl)glycinate. One area of research is the development of new synthesis methods for this compound and its derivatives. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the study of the biochemical and physiological effects of this compound in vivo may provide further insights into its potential uses in medicine and biology.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of this compound may lead to new insights into its role in medicine and biology.

Synthesis Methods

Methyl N-(2,4-diethoxybenzoyl)glycinate can be synthesized using a variety of methods, including the reaction of glycine with 2,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields a white solid that can be purified using column chromatography. Other methods of synthesis include the reaction of glycine with 2,4-diethoxybenzoyl isocyanate and the reaction of glycine with 2,4-diethoxybenzoyl azide.

properties

IUPAC Name

methyl 2-[(2,4-diethoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-4-19-10-6-7-11(12(8-10)20-5-2)14(17)15-9-13(16)18-3/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLLJZVYLZPVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCC(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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